molecular formula C20H14N2O5 B3441374 2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid

2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid

Cat. No.: B3441374
M. Wt: 362.3 g/mol
InChI Key: TUZISGYKCGKMAS-UHFFFAOYSA-N
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Description

2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid is an organic compound that features a complex aromatic structure It is characterized by the presence of a nitrophenyl group, a phenyl group, and a carbamoyl group attached to a benzoic acid moiety

Properties

IUPAC Name

2-[[4-(4-nitrophenyl)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c23-19(17-3-1-2-4-18(17)20(24)25)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(26)27/h1-12H,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZISGYKCGKMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with benzoyl chloride to form 4-(4-nitrophenyl)benzamide. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)amino]benzoic acid
  • 4-[(4-Nitrophenyl)carbamoyl]benzoic acid
  • 2-[(4-Benzoylphenyl)carbamoyl]benzoic acid

Uniqueness

2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid
Reactant of Route 2
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2-[[4-(4-Nitrophenyl)phenyl]carbamoyl]benzoic acid

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